molecular formula C₁₃H₁₈O B145869 4-(But-2-en-1-ylidene)-3,5,5-trimethylcyclohex-2-enone CAS No. 13215-88-8

4-(But-2-en-1-ylidene)-3,5,5-trimethylcyclohex-2-enone

Cat. No. B145869
CAS RN: 13215-88-8
M. Wt: 190.28 g/mol
InChI Key: CBQXHTWJSZXYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(But-2-en-1-ylidene)-3,5,5-trimethylcyclohex-2-enone" is a synthetic organic molecule that is part of a broader class of compounds known as enones. Enones are characterized by the presence of a double bond (ene) conjugated to a carbonyl group (one). This particular structure is of interest due to its potential applications in organic synthesis and its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of related cyclohexenone compounds often involves multi-step reactions starting from readily available precursors. For instance, optically active cyclohexenone derivatives have been synthesized from epoxy butane, with the enone reacting with high stereoselectivity in subsequent steps . Similarly, the synthesis of complex cyclohexenone structures can be achieved through domino reactions, which combine multiple transformations in a single step, as seen in the tandem Michael addition and annulation of electron-deficient enynes .

Molecular Structure Analysis

The molecular structure of cyclohexenone derivatives is crucial for their reactivity and applications. X-ray crystallography can be used to determine the precise structure of these compounds, as demonstrated by the structural determination of a substituted cyclohexenone . The stereochemistry and substituent positions on the cyclohexenone ring influence the physical and chemical properties and dictate the outcome of chemical reactions.

Chemical Reactions Analysis

Cyclohexenone compounds participate in a variety of chemical reactions. Photocycloaddition reactions of 2-acylcyclohex-2-enones have been shown to selectively afford diacylcyclobutene derivatives and benzopyranones . Lewis acid-catalyzed [2+2] cycloadditions are another example, leading to the formation of alkylidenecyclobutenones, which exhibit interesting reactivity in ring-opening and ring expansion . Furthermore, the reactivity of these enones can be harnessed to construct highly functionalized bicyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexenone derivatives are influenced by their molecular structure. For example, the presence of substituents such as trifluoromethyl groups can affect the photochemical behavior of these compounds . Additionally, the enantioselective analysis of related compounds has shown that different enantiomers can have distinct olfactory properties, which is significant for their use in fragrance synthesis . The spectroscopic properties, such as NMR and IR spectra, provide valuable information about the electronic environment and the geometry of the molecule .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Degradation Products of Carotenoids: This compound is utilized in the synthesis of degradation products of carotenoids, megastigmatrienones, and blumenol-A. The process involves key steps like 1,4-conjugate dehydrobromination of allylic bromides (Ito, Etoh, Hagiwara, & Kato, 1997).
  • Photocycloaddition Reactions: It undergoes photocycloaddition reactions selectively with certain compounds, leading to the formation of diacylcyclobutene derivatives (Ferrer & Margaretha, 2001).
  • Photochemistry Studies: The photochemical behavior of similar compounds has been compared to that of 4-(But-2-en-1-ylidene)-3,5,5-trimethylcyclohex-2-enone, providing insights into their photochemical reactions (Cruciani & Margaretha, 1987).

Applications in Organic Synthesis

  • Chiral Building Block: It has been used as a chiral building block for the preparation of substituted cyclohexane compounds, demonstrating significant stereoselectivity (Hanazawa, Koiwa, Hareau, & Sato, 2000).
  • Preparation of Cyclohexenones and Cyclohexanones: The compound is involved in the preparation of various cyclohexenones and cyclohexanones, contributing to the study of their spectroscopic and stereochemical properties (Cook & Waring, 1973).

Novel Chemical Reactions and Synthesis

  • Photodecarbonylation Reactions: It undergoes photodecarbonylation reactions to produce vinylcyclopropanes, showcasing its utility in generating complex organic structures (Andresen & Margaretha, 1997).
  • Cyclodimerization and Synthesis of Cyanocyclohexa-diene: It has been used in cyclodimerization reactions leading to efficient synthesis of complex compounds like 4-cyanoisophorone (Takabe, Ohkawa, Sato, Tang, & Katagiri, 1981).

Environmental and Safety Assessment

  • Safety Assessment for Fragrance Use: A safety assessment was conducted for 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one, evaluating aspects like genotoxicity, reproductive toxicity, and environmental safety, supporting its use in fragrance applications (Api et al., 2020).

Safety And Hazards

This involves studying the toxicity of the compound, its effects on the human body, and precautions that need to be taken while handling it.


Future Directions

This involves suggesting further studies that can be done based on the current knowledge of the compound. It could include suggesting modifications to its structure to enhance its properties or suggesting new reactions that it could undergo.


properties

IUPAC Name

(4E)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5+,12-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQXHTWJSZXYSK-DFTQQVSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=C1C(=CC(=O)CC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C\1/C(=CC(=O)CC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701045121
Record name 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-, (E,E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to pale yellowish liquid; Fruity floral tobacco-like aroma
Record name 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.985-1.005
Record name 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-(But-2-en-1-ylidene)-3,5,5-trimethylcyclohex-2-enone

CAS RN

5164-78-3, 13215-88-8
Record name Megastigmatrienone 4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5164-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-, (E,E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E,E)-4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEGASTIGMATRIENONE D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XFN7T7VV5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(But-2-en-1-ylidene)-3,5,5-trimethylcyclohex-2-enone
Reactant of Route 2
Reactant of Route 2
4-(But-2-en-1-ylidene)-3,5,5-trimethylcyclohex-2-enone
Reactant of Route 3
4-(But-2-en-1-ylidene)-3,5,5-trimethylcyclohex-2-enone
Reactant of Route 4
4-(But-2-en-1-ylidene)-3,5,5-trimethylcyclohex-2-enone
Reactant of Route 5
4-(But-2-en-1-ylidene)-3,5,5-trimethylcyclohex-2-enone
Reactant of Route 6
4-(But-2-en-1-ylidene)-3,5,5-trimethylcyclohex-2-enone

Citations

For This Compound
3
Citations
Z Ni, P Ye, J Liu, J Huang, R Zhou - European Food Research and …, 2021 - Springer
It was aimed at investigating the effect of co-cultivating Torulaspora delbrueckii (hereinafter abbreviated as T. delbrueckii) CCTCC M2019523 with Saccharomyces cerevisiae (…
Number of citations: 3 link.springer.com
D Liang, W Zhang, S Wu, C Luo, Y Sha, J Shen, Y Xiao… - Arkivoc, 2022 - arkat-usa.org
An unprecedented and efficient synthesis of megastigmatrien-3-one from readily available starting materials is reported. The transformation includes carbonyl group protection, reduction…
Number of citations: 3 www.arkat-usa.org
SK Mala, AP Priya, B Bincy… - International Journal of …, 2015 - researchgate.net
Phytochemicals from several herbaceous and spice plants have been reported to have defense properties against various diseases. Potential of some of such plants like Allium sativum, …
Number of citations: 6 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.